2-(4-Fluorophenyl)isonicotinic acid
Description
Contextualization within Fluorinated Pyridine (B92270) Carboxylic Acid Chemistry
The introduction of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry. grafiati.comnih.gov Fluorinated pyridine carboxylic acids, such as 2-(4-Fluorophenyl)isonicotinic acid, represent a significant class of compounds within this domain. The presence of fluorine can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
The synthesis of fluorinated pyridine carboxylic acids often involves strategic chemical reactions to introduce the fluorine atom and the carboxylic acid group onto the pyridine ring. For instance, the synthesis of related compounds like 2-fluoro-3-(4-fluorophenyl)isonicotinic acid can be achieved through a multi-step process involving halogenation and subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov
Significance of Pyridine and Fluorinated Phenyl Moieties in Chemical Biology
The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds, including vitamins, coenzymes, and numerous pharmaceuticals. grafiati.com Its ability to act as a hydrogen bond acceptor and its polar nature contribute to its frequent role in molecular recognition at biological targets. Isonicotinic acid and its derivatives, in particular, have a long history in medicinal chemistry, with the most famous example being isoniazid, a frontline antitubercular drug. nih.gov
The fluorinated phenyl moiety also brings a host of advantageous properties to a drug candidate. The substitution of hydrogen with fluorine, a bioisostere, can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by enzymes.
Increased Lipophilicity: This can improve the molecule's ability to cross cell membranes and reach its target.
Modulated Acidity (pKa): The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, which can affect the molecule's ionization state and its interaction with biological targets.
Improved Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with the active sites of enzymes and receptors.
Overview of Research Trajectories for Aromatic Heterocyclic Carboxylic Acids
Aromatic heterocyclic carboxylic acids, the broader class to which this compound belongs, are a cornerstone of modern drug discovery. Research in this area is dynamic and multifaceted, with several key trajectories:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and versatile ways to synthesize these complex molecules. This includes the development of novel catalytic systems and one-pot reaction sequences.
Exploration of New Biological Targets: Researchers are investigating the potential of these compounds to modulate the activity of a wide range of biological targets, including enzymes, receptors, and ion channels, to address various diseases.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead compound and evaluating its biological activity, researchers can identify the key structural features responsible for its therapeutic effects. This knowledge guides the design of more potent and selective drug candidates. For example, studies on isonicotinic acid hydrazide derivatives have explored how different substitutions on the aromatic ring influence their antimicrobial activity.
Application in Materials Science: The ability of these molecules to coordinate with metal ions has led to their use in the development of metal-organic frameworks (MOFs) and other advanced materials with potential applications in catalysis, gas storage, and sensing. researchgate.net
The investigation of compounds like this compound lies at the intersection of these research trajectories, highlighting the ongoing importance of this class of molecules in the advancement of science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPROSZAFNBWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673412 | |
| Record name | 2-(4-Fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883528-25-4 | |
| Record name | 2-(4-Fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Fluorophenyl Isonicotinic Acid
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling Approaches for Aryl-Pyridyl Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for constructing biaryl systems. researchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net For the synthesis of 2-(4-fluorophenyl)isonicotinic acid, this would involve the coupling of a suitable pyridine (B92270) derivative with a (4-fluorophenyl)boron species.
Key features of the Suzuki-Miyaura coupling include its tolerance of a wide range of functional groups and its use of generally stable and readily available organoboron reagents. researchgate.netyoutube.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com
Optimization of Catalytic Systems and Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. nih.gov For the coupling of pyridine derivatives, which can be challenging substrates due to the coordinating nature of the nitrogen atom, careful optimization is crucial. nih.govnih.gov
Research has focused on developing highly active palladium catalysts and robust ligands that can facilitate the coupling of even deactivated or sterically hindered partners. researchgate.netrsc.org For instance, the use of specialized phosphine (B1218219) ligands can enhance catalyst stability and promote efficient cross-coupling. nih.gov The choice of base and solvent system is also critical for achieving high yields and selectivity. researchgate.net For example, aqueous conditions are often employed for the coupling of electron-poor arylboronic acids. researchgate.net
| Catalyst/Ligand System | Substrates | Key Features |
| Pd(0)/PR₃ | Pyridine C-H bonds and Aryl Bromides | Enables direct C-H functionalization of pyridine rings. nih.gov |
| Pd(0)/C | 2-Iodocycloenones and Arylboronic acids | Recyclable catalyst, mild reaction conditions. nih.gov |
| Na₂PdCl₄/sSPhos | DNA-conjugated aryl iodides and (Het)aryl boronic acids | Water-soluble system, proceeds at 37°C. nih.gov |
| [Pd₂(dba)₃] with phosphine oxide ligands | Aryl/heteroaryl bromides/chlorides and 2-pyridyl nucleophiles | General system for challenging 2-pyridyl couplings. researchgate.net |
Directed Ortho-Metalation and Regioselective Functionalization Pathways
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting organometallic intermediate can then be trapped with an appropriate electrophile. organic-chemistry.org
In the context of synthesizing this compound, a suitable directing group on the isonicotinic acid core could be employed to facilitate metalation at the C-2 position. Subsequent reaction with a 4-fluorophenyl electrophile would then yield the desired product. The choice of the directing group is crucial and must be able to coordinate with the organolithium reagent to direct the deprotonation. baranlab.orgchem-station.com
Multi-Component Reactions and Convergent Synthetic Routes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains essentially all the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govfrontiersin.org These reactions streamline synthetic sequences by reducing the number of individual steps and purification procedures. frontiersin.org
A convergent synthetic approach based on an MCR could potentially assemble the this compound scaffold in a highly efficient manner. For instance, a reaction could be envisioned that brings together a pyridine precursor, a 4-fluorophenyl-containing component, and a carboxylate source in a single pot. The development of such a convergent MCR would represent a significant advancement in the synthesis of this important compound. Some established MCRs like the Ugi and Passerini reactions are known for their ability to rapidly generate molecular complexity from simple starting materials. nih.govmdpi.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.org In the synthesis of this compound, several strategies can be employed to enhance its sustainability.
The use of catalytic processes, such as the palladium-catalyzed cross-couplings discussed earlier, is inherently greener than stoichiometric reactions as it reduces waste. nih.gov Furthermore, the development of syntheses that utilize renewable starting materials, less toxic solvents, and energy-efficient reaction conditions are key goals. rsc.orgrsc.org For example, recent research has explored the use of isonicotinic acid itself as a biocatalyst in certain reactions, highlighting a move towards more sustainable practices. rsc.org One-pot multicomponent syntheses in environmentally benign media like PEG-400 also contribute to greener chemical processes. bme.hubme.hu
| Green Chemistry Approach | Example Application | Reference |
| Use of Recyclable Catalysts | Pd(0)/C in Suzuki-Miyaura coupling. | nih.gov |
| Biocatalysis | Use of enzymes for selective reactions under mild conditions. | rsc.org |
| One-Pot Multicomponent Reactions | Synthesis of complex molecules in a single step to reduce waste. | bme.hubme.hu |
| Use of Greener Solvents | Employing water or PEG-400 as reaction media. | bme.hubme.hu |
Derivatization Strategies of the Isonicotinic Acid Core
The isonicotinic acid core of this compound offers multiple sites for further chemical modification or derivatization. These modifications are often crucial for modulating the biological activity and physicochemical properties of the parent molecule.
The carboxylic acid group can be readily converted into a variety of functional groups, including esters, amides, and hydrazides. nih.govresearchgate.net These derivatizations are typically achieved through standard condensation reactions. For analytical purposes, derivatization can be employed to enhance the detectability of the compound in techniques like mass spectrometry. nih.govnih.govnsf.gov The pyridine ring itself can also be a target for derivatization, allowing for the introduction of additional substituents to explore the structure-activity relationship. researchgate.net
Modification at the Carboxylic Acid Group
The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations, enabling the synthesis of esters, amides, ketones, and other derivatives.
One common strategy involves the conversion of the carboxylic acid into an acyl hydrazide. This is typically achieved through a two-step process starting with Fischer esterification, where the acid is reacted with an alcohol (like methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the corresponding ester. acs.org The resulting ester is then treated with hydrazine (B178648) monohydrate to produce the acyl hydrazide. acs.org This hydrazide is a stable intermediate that can be further reacted with various electrophiles. For instance, reaction with different isocyanates or isothiocyanates yields semicarbazides and thiosemicarbazides, respectively. acs.org
Palladium-catalyzed cross-coupling reactions offer a more advanced method for modifying the carboxylic acid group, particularly for forming carbon-carbon bonds. One such approach is the coupling of arylboronic acids with mixed anhydrides generated in situ from the carboxylic acid and pivalic anhydride. organic-chemistry.org This reaction, catalyzed by a palladium complex in wet THF, is highly efficient for producing aryl ketones. organic-chemistry.org The method is noted for its high regioselectivity and tolerance of various functional groups, which is an advantage over traditional Friedel-Crafts acylations. organic-chemistry.org Another related palladium-catalyzed process involves the reaction of aroyl chlorides (which can be synthesized from the carboxylic acid) with organostannanes (Stille coupling) or organoboron reagents (Suzuki-Miyaura coupling). nih.govrsc.org The choice of palladium catalyst and ligands is crucial for controlling the reaction's selectivity, determining whether the desired ketone is formed or if a decarbonylated product results. nih.gov For example, Pd(OAc)₂ has been shown to be effective in promoting the formation of aroyl C-glycals from aroyl chlorides with high selectivity. nih.gov
| Starting Functional Group | Reagents | Resulting Functional Group | Methodology |
|---|---|---|---|
| Carboxylic Acid | 1. Methanol, H₂SO₄ 2. Hydrazine monohydrate | Acyl Hydrazide | Esterification then Hydrazinolysis acs.org |
| Acyl Hydrazide | Aromatic Isocyanates/Isothiocyanates | Semicarbazide/Thiosemicarbazide | Condensation acs.org |
| Carboxylic Acid | Pivalic anhydride, Arylboronic acid, Pd catalyst | Aryl Ketone | Palladium-Catalyzed Cross-Coupling organic-chemistry.org |
| Aroyl Chloride | Organostannane, Pd(OAc)₂ | Aryl Ketone | Stille Coupling nih.gov |
Functionalization of the Pyridine Ring System
Late-stage functionalization of the pyridine ring allows for the introduction of diverse substituents without re-synthesizing the entire heterocyclic core. A powerful strategy for modifying the pyridine ring at the position alpha to the nitrogen involves a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org
This method leverages the high reactivity of 2-fluoropyridines in SNAr reactions. The reaction of 2-fluoropyridine (B1216828) with a nucleophile like sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the activating effect of the fluorine substituent. acs.org The initial fluorination step can be achieved using reagents like AgF₂, selectively installing a fluorine atom at the 6-position (alpha to the nitrogen and adjacent to the aryl substituent). acs.org
Once the 2-fluoro intermediate is formed, a wide array of functional groups can be introduced by substitution with various nucleophiles under mild conditions. acs.org This includes nitrogen, oxygen, sulfur, and carbon-based nucleophiles, allowing for the synthesis of a broad library of derivatives from a single intermediate. This site-specific method provides a significant advantage over traditional approaches that might require harsh conditions and the pre-functionalization of starting materials. acs.org
| Reaction Step | Description | Key Features |
|---|---|---|
| Step 1: C-H Fluorination | Direct fluorination of the pyridine ring at the position α to the nitrogen using reagents like AgF₂. acs.org | Creates a highly activated site for subsequent reactions. |
| Step 2: SNAr | Substitution of the installed fluoride (B91410) with a diverse range of N, O, S, or C-based nucleophiles. acs.org | Mild reaction conditions; broad scope of applicable nucleophiles. Fluoride is an excellent leaving group in this context. acs.org |
Substitutions on the 4-Fluorophenyl Moiety
Modifying the 4-fluorophenyl ring typically involves either electrophilic aromatic substitution on the pre-formed molecule or utilizing a pre-substituted starting material in a cross-coupling reaction. While direct electrophilic substitution on this compound is possible, controlling the regioselectivity can be challenging due to the competing directing effects of the substituents. The fluorine atom is an ortho-, para-director, while the pyridine ring's electronic properties also influence the position of incoming electrophiles.
A more controlled and widely used strategy is to introduce the desired substitution pattern at the stage of the starting materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally well-suited for this purpose. organic-chemistry.orgchemicalbook.com This approach involves coupling a substituted phenylboronic acid with a suitable pyridine derivative.
For example, to synthesize a derivative with an additional methyl group on the phenyl ring, one would start with a (disubstituted) methyl-fluorophenylboronic acid instead of 4-fluorophenylboronic acid. This "bottom-up" approach ensures that the substitution is precisely located. The Suzuki reaction is known for its tolerance of a vast array of functional groups on both coupling partners and generally proceeds with high yields and predictability. chemicalbook.com This methodology provides a robust and flexible route to a wide variety of analogs with different substituents on the phenyl ring.
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Late-Stage Electrophilic Aromatic Substitution | Direct introduction of a substituent onto the existing 4-fluorophenyl ring. | Atom economical. |
| Cross-Coupling with Substituted Reagents | Using a pre-substituted phenylboronic acid in a Suzuki-Miyaura coupling reaction with a pyridine partner. chemicalbook.com | High regioselectivity and control over substituent placement. Wide functional group tolerance. organic-chemistry.org |
Preclinical Pharmacological and Biological Activity Investigations of 2 4 Fluorophenyl Isonicotinic Acid
Enzyme Inhibition Studies
The ability of a compound to selectively inhibit enzymes is a cornerstone of modern drug discovery. Research into 2-(4-Fluorophenyl)isonicotinic acid and its derivatives has explored their potential to interfere with crucial enzymatic processes in pathogens and human cells.
The disruption of essential biosynthetic pathways, such as the synthesis of nucleic acids or proteins, is a common mechanism for antimicrobial drugs. creative-biolabs.comresearchgate.net Isoniazid, a key antitubercular drug, functions by inhibiting the synthesis of mycolic acid, which is an essential component of the mycobacterial cell wall. nih.govmdpi.com This action is mediated through the inhibition of the enoyl-acyl carrier protein reductase (InhA). nih.gov
Derivatives of isonicotinic acid are often designed to target these pathways. For instance, some novel isonicotinoylhydrazones have been developed as potential inhibitors of protein synthesis. nih.govnih.gov While direct studies on this compound's effect on nucleic acid or protein biosynthesis are not extensively detailed in the available literature, its structural similarity to isoniazid suggests that its derivatives are often evaluated for their potential to interfere with mycobacterial cell wall formation.
Epigenetic enzymes, which regulate gene expression without altering the DNA sequence, have become significant targets in therapeutic research, particularly in oncology. nih.govnih.govresearchgate.net Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an epigenetic enzyme that is frequently overexpressed in various cancers and plays a role in cell proliferation and differentiation. nih.govmdpi.com
The inhibition of LSD1 is a promising strategy for cancer therapy. mdpi.comnih.gov A variety of small molecule inhibitors targeting LSD1 have been developed. researchgate.net While many of these are based on scaffolds like tranylcypromine, research has also explored other chemotypes. Although direct inhibitory activity of this compound on lysine (B10760008) demethylases has not been specifically reported, the broader class of nicotinic acid derivatives is an area of active investigation for novel enzyme inhibitors.
Antimicrobial Activity Profiling
The antimicrobial potential of this compound and its derivatives has been evaluated against a spectrum of bacteria, mycobacteria, and fungi. These studies are critical for identifying new leads to combat infectious diseases and the growing challenge of antimicrobial resistance.
The effectiveness of antimicrobial agents often varies between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. Isonicotinic acid derivatives have demonstrated a broad range of activities. researchgate.net Some studies have shown that isonicotinic acid-based compounds can be more effective against Gram-negative strains like Escherichia coli or Gram-positive strains, depending on the specific substitutions on the core structure. researchgate.net The search for novel compounds with broad-spectrum activity against both types remains a key research goal. nih.govnih.gov
Specific data on the antibacterial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria is limited in the reviewed literature. However, related isonicotinic acid hydrazide derivatives have shown marked antimicrobial potential against various tested strains. researchgate.net
Given its structural relationship to the frontline anti-tuberculosis drug isoniazid, this compound and its derivatives have been a significant focus of anti-mycobacterial research. nih.govnih.gov The primary target of isoniazid is the synthesis of mycolic acid, which is unique to the cell wall of Mycobacterium tuberculosis. mdpi.com
Research into derivatives of nicotinic acid has sought to create more potent agents against drug-sensitive and resistant strains of M. tuberculosis. In one study, a series of nicotinohydrazides were synthesized and evaluated. It was observed that the incorporation of a 4-fluorophenyl group into a 2-methylnicotinohydrazide scaffold (compound 4c) resulted in a complete loss of activity against M. tuberculosis H37Rv, suggesting that the presence of a strongly electron-withdrawing fluorine atom at this position is unfavorable for activity in this specific chemical series. nih.gov However, further modification of this scaffold, by creating isatin hydrazides from the 4-fluorophenyl derivative, led to compounds with significantly enhanced anti-TB activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov
| Derivative Type | Compound | Modification | Target Organism | MIC (µg/mL) |
| 2-Methylnicotinohydrazide | 4c | 6-(4-fluorophenyl) | M. tuberculosis H37Rv | >100 nih.gov |
| Isatin Hydrazide | 8a | Unsubstituted isatin | M. tuberculosis H37Rv | 25 nih.gov |
| Isatin Hydrazide | 8b | 5-chloro-isatin | M. tuberculosis H37Rv | 12.5 nih.gov |
| Isatin Hydrazide | 8c | 5-bromo-isatin | M. tuberculosis H37Rv | 6.25 nih.gov |
This table presents data on derivatives synthesized from a 6-(4-fluorophenyl)-2-methylnicotinohydrazide precursor.
In addition to antibacterial and anti-mycobacterial activity, isonicotinic acid derivatives have been explored for their potential as antifungal agents. researchgate.net Fungal infections, particularly those caused by species like Candida albicans, represent a significant health concern. nih.gov
Studies on isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazide derivatives have shown that some compounds possess significant antifungal activity, in some cases exceeding that of the standard drug fluconazole. researchgate.net For example, certain derivatives were found to be particularly active against C. albicans and Aspergillus niger. researchgate.net While specific antifungal data for the parent compound this compound is not prominently available, the general class of nicotinamide (B372718) and isonicotinic acid derivatives continues to be a source of potentially effective antifungal agents. mdpi.com
Antiproliferative and Cytotoxic Effects in Cellular Models
No specific studies detailing the antiproliferative or cytotoxic effects of this compound on any cancer cell lines were identified. Research on other fluorinated compounds and isonicotinic acid derivatives has shown such activities, but direct evidence for the subject compound is absent.
Immunomodulatory and Anti-Inflammatory Responses
While isonicotinic acid derivatives, as a class, have been investigated for their potential immunomodulatory and anti-inflammatory properties, no specific data on the effects of this compound on inflammatory pathways, cytokine production, or immune cell function could be located.
Other Biological Activities (e.g., Antioxidant Potential)
The antioxidant potential of this compound has not been specifically evaluated in published research. Studies on other isonicotinic acid analogs have sometimes included antioxidant assays, but these findings cannot be directly attributed to the fluorinated derivative .
In Vitro Cellular Assays
Cell Viability and Proliferation Assays
There is no available data from cell viability and proliferation assays, such as MTT or BrdU assays, that specifically investigate the impact of this compound on cell lines.
Gene Expression Analysis (e.g., Drug-Metabolizing Enzymes)
No studies were found that performed gene expression analysis to determine the effects of this compound on drug-metabolizing enzymes or other cellular pathways.
In Vivo Preclinical Efficacy Models (General Frameworks)
Information regarding the use of this compound in any in vivo preclinical models of disease is not available in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Fluorine Atom Position and Number on Bioactivity
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. researchgate.netnih.gov The position and number of fluorine atoms can dramatically alter a compound's efficacy, metabolic stability, and target selectivity.
The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, which can make the molecule more resistant to metabolic degradation by enzymes like cytochrome P-450. researchgate.net This enhanced metabolic stability often leads to improved bioavailability and duration of action. researchgate.net For instance, studies on fluorinated 7-phenyl-pyrroloquinolinone derivatives, which share a phenyl-heterocycle scaffold with 2-(4-Fluorophenyl)isonicotinic acid, have shown that introducing a fluorine atom onto the phenyl ring can yield potent cytotoxicity against various cancer cell lines. researchgate.net
The high electronegativity of fluorine can also modify the electronic properties of the entire molecule, influencing how it binds to biological targets. researchgate.net In a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence and position of a halogen on the fluorophenyl moiety were found to be essential for inhibitory activity. polyu.edu.hk This highlights that the specific placement of the fluorine atom—in this case, at the para-position of the phenyl ring—is critical for molecular recognition by a biological receptor. Research on pyridazine (B1198779) derivatives has further shown that increasing the number of fluorine atoms, such as by using a trifluoromethyl group, can lead to a significant increase in antimicrobial activity. nih.gov
Table 1: Impact of Halogen Substitution on Inhibitory Activity of ENT Inhibitors polyu.edu.hk
| Compound | Substitution on Phenyl Ring | ENT1 IC50 (µM) | ENT2 IC50 (µM) |
| 2b | 2-fluoro | 12.68 | 2.95 |
| 3b | 3-fluoro | 1.65 | >100 |
| 3c | 4-fluoro | 2.38 | 0.57 |
This interactive table demonstrates how the position of the fluorine atom on the phenyl ring influences the inhibitory potency against two different nucleoside transporters.
Influence of Substituents on the Pyridine (B92270) Ring and Phenyl Moiety
Beyond the fluorine atom, other substituents on both the pyridine and phenyl rings play a crucial role in defining the biological activity of 2-phenylpyridine (B120327) derivatives. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly affect target interaction. mdpi.com
For isonicotinic acid derivatives, which are analogs of the title compound, structure-activity relationship studies have been extensive. Research on 2-substituted isonicotinic acid hydrazides revealed that their antibacterial activity against Mycobacterium tuberculosis is strongly correlated with the electronic, steric, and lipophilic properties of the substituents. nih.gov Similarly, in a study of pyrazinoic acid analogs, replacing or shifting the nitrogen atoms in the heterocyclic ring significantly altered antimycobacterial potency, confirming that the arrangement of heteroatoms and substituents is key to activity. nih.gov
Studies on related N-phenylthieno[2,3-b]pyridine derivatives have shown that the electronic properties of substituents on the phenyl ring are fundamental to their inhibitory activity. The combination of a nitrile (-CN) group and a halogen was found to be particularly effective for inhibiting the FOXM1 protein, suggesting that a specific electronic profile is required for potent bioactivity. mdpi.com
Steric and Electronic Effects on Molecular Recognition
The three-dimensional shape (steric effects) and the distribution of electrons (electronic effects) within a molecule are paramount for its ability to bind to a biological target. For 2-phenylpyridine structures, both factors are critical.
Electronic effects often dictate the strength and nature of the interaction. Studies have shown that the reactivity of the pyridine nitrogen atom is essential for the biological activity of isonicotinic acid derivatives. nih.gov This reactivity is directly modulated by the electronic influence of substituents. For example, electron-donating groups can increase the electron density at the nitrogen, potentially enhancing its ability to act as a hydrogen bond acceptor, while electron-withdrawing groups, like the fluorine in this compound, decrease its basicity. researchgate.net
Steric factors, which relate to the size and bulkiness of substituents, can also play a decisive role. In some cases, bulky substituents can prevent a molecule from fitting into the binding site of a target protein. However, they can also be used to orient the molecule correctly for optimal interaction. nih.gov In studies of 2-phenylpyridines, it was found that larger substituents could direct the formation of specific isomers in chemical reactions, highlighting the importance of steric hindrance in determining molecular conformation. nih.gov The interplay between steric and electronic effects is complex; for some enzyme inhibitors, the electronic properties of a substituent were found to be more critical than its size for achieving high potency. mdpi.com
Physicochemical Property Modulation for Enhanced Biological Activity
To be effective, a bioactive compound must not only interact with its target but also reach it. This requires a finely tuned set of physicochemical properties, including lipophilicity, membrane permeability, and chemical stability.
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's ability to cross cell membranes. nih.govnih.gov Bioactive compounds generally need to traverse lipid bilayers to reach their site of action, making membrane permeability a key consideration. nih.gov
Fluorination is a common strategy to modulate lipophilicity. nih.govnih.gov The introduction of a fluorine atom typically increases a molecule's lipophilicity, which can enhance its ability to partition into cell membranes. mdpi.com Importantly, detailed studies have demonstrated an excellent correlation between the changes in logP values caused by fluorination and the corresponding changes in membrane partitioning coefficients (logKp). nih.govresearchgate.netsoton.ac.uk This confirms that modulating lipophilicity through fluorination is an effective way to control a compound's membrane permeability. nih.govnih.gov For isonicotinic acid derivatives, lipophilic properties have been shown to be a key variable in quantitative structure-activity relationship models for predicting antibacterial activity. nih.gov
Table 2: Correlation of Lipophilicity (logP) and Membrane Partitioning (logKp) for Fluorinated Compounds nih.govugent.be
| Compound Type | Fluorination Motif | logP | logKp |
| Aliphatic Alcohol | -CH₂CH₂F | 0.53 | -0.57 |
| Aliphatic Alcohol | -CH₂CHF₂ | 0.76 | -0.32 |
| Aliphatic Alcohol | -CH₂CF₃ | 1.04 | 0.03 |
| Enantiomer Pair | (R)-config. | 2.59 | 1.25 |
| Enantiomer Pair | (S)-config. | 2.59 | 1.27 |
This interactive table illustrates the general principle that changes in lipophilicity due to different fluorination patterns are directly reflected in membrane partitioning behavior.
A successful therapeutic agent must be stable enough to survive in the biological environment until it reaches its target, yet reactive enough to exert its effect. The chemical stability of this compound is significantly influenced by its constituent parts.
The pyridine ring itself can contribute to metabolic stability. nih.gov The inclusion of the highly stable carbon-fluorine bond further enhances this property. researchgate.net Fluorine atoms are often introduced at sites that are susceptible to metabolic oxidation, thereby blocking this pathway and increasing the molecule's half-life in the body. researchgate.netnih.gov
Conversely, the reactivity of the molecule is also crucial for its biological function. For isonicotinic acid derivatives, the reactivity of the pyridine nitrogen atom has been identified as a key factor for their mechanism of action, which is thought to involve incorporation into an NAD analog. nih.gov The electronic properties of the 4-fluorophenyl group directly modulate the reactivity of the isonicotinic acid core, striking a balance between stability and the necessary reactivity for biological effect.
Mechanistic Investigations and Molecular Target Identification of 2 4 Fluorophenyl Isonicotinic Acid
Elucidation of Molecular Mechanisms of Action
The elucidation of a compound's molecular mechanism of action is a critical step in drug discovery and development, providing insights into its therapeutic effects and potential side effects. This involves understanding how the compound modulates cellular functions at a molecular level.
Interaction with Specific Enzymes or Receptors
The primary mechanism by which small molecules exert their effects is through direct interaction with specific biomolecules, such as enzymes or receptors. The isonicotinic acid scaffold, a core component of 2-(4-Fluorophenyl)isonicotinic acid, is present in numerous pharmacologically active compounds, suggesting that this class of molecules has a high potential for biological interaction.
For example, a structurally related compound, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole , has been identified as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the effect of the neurotransmitter GABA, leading to a calming effect on the nervous system. Docking studies of such compounds have revealed key interactions, including hydrogen bonding and aromatic interactions within the receptor's binding pocket. This highlights how a specific chemical structure can determine the interaction with a particular receptor, leading to a defined physiological response.
Strategies for Direct Molecular Target Identification
Identifying the direct molecular targets of a compound is a key challenge in chemical biology and drug discovery. Several advanced techniques are employed to achieve this, a process often referred to as target deconvolution.
Chemo-proteomics Approaches
Chemo-proteomics is a powerful strategy to identify the protein targets of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. nih.gov This approach typically involves immobilizing the small molecule of interest onto a solid support, such as a bead, to create an "affinity matrix." This matrix is then used to "fish out" binding proteins from the proteome.
The general workflow involves incubating the affinity matrix with a cell lysate, followed by washing away non-specifically bound proteins. The specifically bound proteins are then eluted and identified using mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated to distinguish true interactors from non-specific binders. nih.gov This method allows for a broad, unbiased search for potential protein targets of a compound like this compound.
Table 1: Overview of Chemo-proteomics Approaches for Target Identification
| Approach | Description | Advantages | Disadvantages |
| Affinity-based protein profiling (AfBPP) | Uses an immobilized version of the small molecule to capture interacting proteins from a cell lysate. | Unbiased, can identify novel targets. | Requires chemical modification of the compound, which may alter its binding properties. Can lead to false positives due to non-specific binding. |
| Activity-based protein profiling (ABPP) | Employs reactive probes that covalently bind to the active sites of specific enzyme families. | Can identify functionally active enzymes. Provides information on enzyme activity. | Limited to specific enzyme classes with reactive catalytic residues. |
| Competitive ABPP | The compound of interest competes with a broad-spectrum ABPP probe for binding to a target protein. | Does not require modification of the compound. Provides information on target engagement and selectivity. | Indirect method. The probe may not cover all potential targets. |
Photoaffinity Labeling Techniques
Photoaffinity labeling (PAL) is another effective method for identifying direct binding partners of a small molecule. nih.gov This technique involves chemically modifying the compound of interest by incorporating a photoreactive group. nih.gov This "photo-probe" is introduced to the biological system, where it binds to its target protein.
Upon exposure to UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks the probe to its binding partner. nih.gov This permanent link allows for the isolation and identification of the target protein, even for weak or transient interactions. The tagged protein can then be identified using techniques like mass spectrometry. nih.gov
Table 2: Common Photoreactive Groups Used in Photoaffinity Labeling
| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Key Features |
| Aryl Azides | 254-300 | Nitrene | Historically used, but can be less specific. |
| Benzophenones | 350-360 | Triplet Ketone | More stable, less reactive, and inserts into C-H bonds. |
| Diazirines | 350-380 | Carbene | Highly reactive and can insert into a wide range of chemical bonds, providing high crosslinking efficiency. |
Proteomics and Metabolomics Profiling in Target Deconvolution
Global profiling of changes in protein (proteomics) and metabolite (metabolomics) levels following treatment with a compound can provide valuable clues about its mechanism of action and molecular targets. By observing which cellular pathways are perturbed, researchers can infer the potential targets of the compound.
For instance, if treatment with this compound leads to a significant change in the levels of proteins and metabolites within a specific pathway, it suggests that a component of that pathway is a likely target. This "omics" approach provides a systems-level view of the compound's effects and can reveal not only the primary target but also off-target effects and downstream consequences of target engagement. mdpi.com Combining proteomics and metabolomics data can create a more comprehensive picture of the compound's cellular impact, aiding in the formulation of hypotheses about its direct molecular interactions. mdpi.com
Computational Chemistry and Cheminformatics Approaches in the Study of 2 4 Fluorophenyl Isonicotinic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the need for extensive experimental screening. nih.govnih.gov
Predictive Model Development for Biological Activities
The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. nih.gov For instance, in studies of isonicotinic acid hydrazide derivatives, QSAR models have been developed to predict antimicrobial activity. researchgate.net These models are constructed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN). researchgate.netnih.gov
The goal is to create a robust model that can accurately forecast the biological activity (e.g., inhibitory concentration, IC50) of new derivatives based on their structural properties. nih.gov For example, a QSAR study on isonicotinamides as inhibitors of Glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease, successfully developed models with high predictive power, demonstrating the utility of this approach. researchgate.net Similarly, QSAR models for other classes of compounds, like quinoline (B57606) derivatives, have been used to predict their activity as P-glycoprotein inhibitors, which is relevant in overcoming multidrug resistance in cancer. nih.gov
Descriptors and Statistical Validation in QSAR
The foundation of any QSAR model lies in the selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).
2D descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices). researchgate.net
3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume). nih.gov
Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges). nih.gov
In a QSAR study of isonicotinamides, descriptors like GCUT_PEOE_2, h_emd_C, PEOE_VSA_FPPOS, and SlogP_VSA6 were identified as being significant in controlling the inhibitory activity against the GSK-3β enzyme. researchgate.net
Once a model is developed, it must be rigorously validated to ensure its statistical significance and predictive ability. researchgate.netnih.gov Common validation techniques include:
Internal validation: Methods like leave-one-out cross-validation (LOO-CV) assess the model's robustness. researchgate.net
External validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. researchgate.netnih.gov
Statistical metrics: Parameters such as the coefficient of determination (R²), cross-validated R² (q²), and root mean square error (RMSE) are used to evaluate the model's performance. nih.govbiorxiv.org
A high R² value (close to 1) indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. biorxiv.org
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.govnih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. nih.govfrontiersin.org
While specific docking studies for 2-(4-Fluorophenyl)isonicotinic acid are not widely published, the methodology is routinely applied to similar compounds to understand their mechanism of action. nih.govnih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict how a ligand like this compound might fit into the active site of a protein. frontiersin.org The process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. nih.gov This scoring function estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). acs.orgacs.org
For example, in a study of isoxazole (B147169) derivatives targeting the COX-2 enzyme, docking was used to predict binding energies and identify key interactions within the active site. nih.gov Docking studies on other heterocyclic compounds have also successfully predicted binding affinities against various cancer targets. acs.orgacs.org The accuracy of these predictions can be enhanced by considering the flexibility of both the ligand and the protein active site. nih.gov
Active Site Characterization and Hotspot Mapping
Molecular docking not only predicts binding poses but also helps in characterizing the active site of a protein. nih.govnih.gov By analyzing the interactions between the ligand and the protein, researchers can identify key amino acid residues that are crucial for binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.orgacs.org
This information is valuable for understanding the basis of molecular recognition and for designing new ligands with improved affinity and selectivity. nih.gov "Hotspot" mapping, a technique that identifies regions within the active site that contribute most significantly to the binding energy, can further guide the optimization of lead compounds. nih.gov For instance, identifying a hydrophobic pocket in the active site can suggest modifications to the ligand to better fill that space and improve binding. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study its behavior over time. nih.govresearchgate.net Unlike the static picture provided by molecular docking, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules. nih.govplos.org
An MD simulation of a ligand-protein complex starts with the docked pose and simulates the movement of atoms over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion. researchgate.netyoutube.com These simulations can be used to:
Assess the stability of the docked pose. biointerfaceresearch.com
Refine the binding mode predicted by docking. mdpi.com
Calculate binding free energies with higher accuracy. nih.gov
Study the mechanism of ligand entry and exit from the active site. nih.gov
For example, MD simulations have been used to study the binding of inhibitors to various enzymes, providing insights into the dynamic nature of the interactions and the structural stability of the complex. biointerfaceresearch.comchemicalpapers.com In a study of an ectoine (B1671093) synthase, MD simulations revealed that the presence of the ligand stabilized the protein structure, particularly at the entrance to the active site. mdpi.com The stability of the protein-ligand complex during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. researchgate.netresearchgate.net
The following table summarizes the computational methods discussed and their applications in the study of this compound and its analogs.
| Computational Method | Application | Key Information Obtained |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Identification of key molecular descriptors, predictive models for activity. researchgate.netresearchgate.net |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein. | Preferred binding orientation, binding energy, key interacting residues. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the ligand-protein complex over time. | Stability of the complex, conformational changes, refined binding free energies. biointerfaceresearch.commdpi.com |
Conformational Dynamics and Stability of Ligand-Target Complexes
The study of conformational dynamics and the stability of ligand-target complexes is crucial for understanding how a molecule like this compound might interact with a biological target. This analysis involves simulating the movement of the ligand and its protein partner to identify the most stable binding poses and the flexibility of the complex.
Detailed research on the conformational dynamics of this compound when bound to a specific biological target is not available in the reviewed literature. Such studies would typically involve molecular dynamics (MD) simulations to observe the time-dependent behavior of the complex. The stability of such a complex is often quantified by the binding free energy, which accounts for various interactions like hydrogen bonds, and van der Waals forces. While general principles of molecular recognition are well-understood, specific data, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) for a this compound-protein complex, have not been published.
Solvent Effects and Energetic Contributions
The surrounding solvent plays a critical role in molecular interactions, influencing both the conformation of the ligand and its binding affinity to a target. Computational models can simulate these solvent effects to provide a more accurate picture of the energetic contributions to binding.
Specific studies detailing the influence of different solvents on the conformational preferences of this compound or the energetic breakdown of its interaction with a biological target are not present in the available scientific literature. Theoretical investigations would typically calculate the desolvation penalties and the electrostatic and non-polar contributions to the binding energy in an aqueous environment. Such data is essential for a comprehensive understanding of the thermodynamics of ligand-target binding.
Virtual Screening and Fragment-Based Drug Discovery (FBDD) Strategies
Virtual screening and fragment-based drug discovery (FBDD) are powerful computational strategies for identifying and optimizing new drug candidates. Virtual screening involves the computational testing of large libraries of compounds to find those that are most likely to bind to a drug target. FBDD, on the other hand, starts with small, simple molecules (fragments) that bind weakly to the target and are then chemically grown or combined to create a more potent lead.
While this compound could theoretically serve as a scaffold or fragment in such discovery campaigns, there are no specific published examples of its use in virtual screening or FBDD studies. A virtual screening campaign might use the structure of this compound as a query to find similar molecules in large chemical databases. In FBDD, the isonicotinic acid or the fluorophenyl group could be identified as a key binding fragment, which would then be elaborated upon to improve affinity and selectivity.
In Silico ADME Prediction (Theoretical Characterization)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. These computational models predict how a molecule will behave in the body.
While numerous software and web servers are available for ADME predictions, a formal, published theoretical characterization of this compound is not available. Such a study would typically predict parameters like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. These predictions are based on the molecule's structural features and physicochemical properties.
Table 1: Theoretically Predictable In Silico ADME Properties
| Property | Predicted Value | Significance |
| Absorption | ||
| Human Intestinal Absorption | Data not available | Predicts oral bioavailability. |
| Caco-2 Permeability | Data not available | In vitro model for intestinal absorption. |
| Distribution | ||
| BBB Permeability | Data not available | Indicates potential for CNS activity. |
| Plasma Protein Binding | Data not available | Affects the free concentration of the drug. |
| Metabolism | ||
| CYP450 Inhibition | Data not available | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Data not available | Predicts a major route of elimination. |
| Toxicity | ||
| hERG Inhibition | Data not available | Assesses risk of cardiac toxicity. |
| Mutagenicity (AMES test) | Data not available | Predicts potential to cause DNA mutations. |
Chemoinformatics and Chemical Database Mining
Chemoinformatics involves the use of computational methods to analyze chemical information. Mining chemical databases can reveal information about a compound's novelty, its analogs, and potential biological activities based on structural similarity to known compounds.
A search of major chemical databases like PubChem and commercial supplier catalogs confirms the existence of this compound. However, in-depth chemoinformatic studies or database mining efforts focused on this specific compound, its analogs, and their structure-activity relationships have not been published. Such research would involve analyzing large datasets to identify patterns and relationships that could guide the design of new molecules with desired properties.
Advanced Research Applications and Future Directions for 2 4 Fluorophenyl Isonicotinic Acid
Chemical Probe Development for Biological Systems
The development of chemical probes is crucial for elucidating the complex biological functions of proteins and other macromolecules. 2-(4-Fluorophenyl)isonicotinic acid presents a promising starting point for the design of such probes. Its isonicotinic acid moiety can act as a bioisostere for other functional groups, enabling it to interact with specific biological targets. The fluorine atom on the phenyl ring can enhance binding affinity and metabolic stability, key properties for an effective chemical probe.
Derivatives of pyridine (B92270) carboxylic acids, the parent family of this compound, have been explored as inhibitors of various enzymes. tandfonline.com For instance, fluorinated derivatives of pyridine-2,4-dicarboxylate, which can be synthesized from fluorinated isonicotinic acid precursors, have shown potent inhibitory activity against human 2-oxoglutarate dependent oxygenases. nih.gov These enzymes are involved in a wide range of physiological processes, making them attractive targets for therapeutic intervention. By modifying the this compound scaffold, researchers can develop selective probes to investigate the roles of individual oxygenases in health and disease.
Scaffold for Novel Chemical Entity (NCE) Design
A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. The this compound structure serves as an excellent scaffold for the design of novel chemical entities (NCEs). The pyridine ring is a common motif in many biologically active compounds and approved drugs, recognized for its ability to participate in various biological interactions. rsc.org
The presence of the 4-fluorophenyl group offers several advantages for NCE design. Fluorine substitution can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. Research on related phenylacetamide derivatives has shown that the presence of a 4-fluorophenyl group can contribute to potent anticancer activity. nih.gov This suggests that NCEs built upon the this compound scaffold could be explored for various therapeutic areas, including oncology.
Systematic structure-activity relationship (SAR) studies on related pyridine-2-carboxylic acid thiazol-2-ylamide analogues have revealed that the pyridine carboxylic acid scaffold is essential for the inhibition of certain enzymes. nih.gov This underscores the importance of the core structure of this compound in designing new inhibitors.
Integration into Rational Drug Design Pipelines
Rational drug design aims to develop new medications based on a thorough understanding of the biological targets and their mechanisms of action. This compound and its derivatives can be effectively integrated into rational drug design pipelines. Computational modeling and high-throughput screening are key components of this process. nih.gov
The structure of this compound can be used as a starting point for virtual screening campaigns to identify potential protein targets. Docking studies can predict the binding modes of its derivatives to the active sites of enzymes, such as kinases, which are critical targets in cancer therapy. The insights gained from these computational analyses can guide the synthesis of more potent and selective inhibitors. The development of multi-kinase inhibitors often involves the use of privileged scaffolds like the one present in this compound.
Exploration in Diverse Chemical Biology Contexts
The field of chemical biology utilizes chemical tools to study and manipulate biological systems. The versatility of the this compound scaffold allows for its exploration in a wide range of chemical biology applications. chemscene.com For example, derivatives can be synthesized with reporter tags, such as fluorescent dyes or biotin, to facilitate the identification and visualization of their cellular targets.
Isonicotinic acid hydrazide, a related compound, is known to inhibit porphyrin synthesis by interacting with pyridoxal (B1214274) phosphate, a cofactor for delta-aminolevulinic acid synthase. nih.gov This suggests that derivatives of this compound could be investigated for their effects on metabolic pathways. Furthermore, the pyridine ring's ability to coordinate with metal ions opens up possibilities for developing metalloenzyme inhibitors or sensors for metal ions in biological systems. tandfonline.com
Methodological Innovations in Synthetic Chemistry and Biological Screening for Related Compounds
The synthesis of this compound and its derivatives can be achieved through various established and innovative synthetic methodologies. Palladium-catalyzed cross-coupling reactions are a common approach for the arylation of pyridine rings, allowing for the efficient introduction of the 4-fluorophenyl group. nih.gov Advances in C-H functionalization reactions provide powerful tools for the direct modification of the pyridine and phenyl rings, enabling the rapid generation of diverse compound libraries. nih.gov
For biological screening, high-throughput assays are essential for evaluating the activity of large numbers of compounds. nih.gov Fluorescence-based assays, for instance, are widely used for screening kinase inhibitors. nih.gov The development of novel screening platforms, including cell-based assays, allows for the evaluation of compounds in a more physiologically relevant context.
Multi-Targeting Approaches and Polypharmacology Considerations
Polypharmacology is a paradigm in drug discovery that focuses on developing single molecules that can interact with multiple biological targets. nih.gov This approach can be particularly beneficial for treating complex diseases like cancer, where multiple pathways are often dysregulated. The this compound scaffold is well-suited for the design of multi-target inhibitors.
By strategically modifying the scaffold, it is possible to create compounds that inhibit multiple kinases or other enzymes simultaneously. For example, pyrimidine-based scaffolds have been successfully used to develop dual-target kinase inhibitors. nih.gov The structural features of this compound, including its potential to engage in various non-covalent interactions, make it a promising candidate for developing drugs with a desired polypharmacological profile. This could lead to more efficacious therapies with a reduced likelihood of developing drug resistance.
Q & A
Q. Methodological Answer :
- LC-MS (ESI) : Detect molecular ions (e.g., m/z 235.044 for C₁₂H₇F₂NO₂ analogs) and assess purity .
- FT-IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluorophenyl (C-F stretch ~1220 cm⁻¹) functional groups .
- Elemental Analysis : Verify stoichiometry (e.g., C: 61.28%, H: 3.00%, F: 8.08%) .
Advanced Question: How can researchers design experiments to study the metabolic stability of this compound in vitro?
Q. Methodological Answer :
- Hepatocyte Incubation : Use primary human hepatocytes in Williams’ E medium with 1 µM test compound. Monitor degradation via LC-MS/MS over 24 hours .
- CYP450 Inhibition Assays : Evaluate interactions using recombinant CYP isoforms (e.g., CYP3A4) and fluorogenic substrates .
- Microsomal Stability Testing : Incubate with liver microsomes (0.5 mg/mL protein) and NADPH cofactor; calculate half-life (t₁/₂) using non-compartmental analysis .
Basic Question: What are common impurities in this compound synthesis, and how are they controlled?
Q. Methodological Answer :
- Byproducts : Unreacted 4-fluorophenylboronic acid or dehalogenated intermediates.
- Control Strategies :
- QC Metrics : Set acceptance criteria for impurities (<0.15% by area normalization in HPLC) .
Advanced Question: How can computational chemistry aid in predicting the biological activity of this compound derivatives?
Q. Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., HMG-CoA reductase for cholesterol applications) using AutoDock Vina .
- QSAR Modeling : Train models on fluorophenyl analogs with known IC₅₀ values to predict activity cliffs .
- ADMET Prediction : Use SwissADME to forecast bioavailability, BBB penetration, and CYP interactions .
Basic Question: What protocols ensure safe handling of fluorinated intermediates during synthesis?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks of volatile fluorinated byproducts .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Question: How can researchers validate the role of the fluorine atom in enhancing target binding affinity?
Q. Methodological Answer :
- Isosteric Replacement : Synthesize non-fluorinated analogs and compare Ki values via SPR (surface plasmon resonance) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., 2.5 Å resolution) to visualize fluorine-protein interactions .
- Free Energy Calculations : Perform MM/GBSA analysis to quantify fluorine’s contribution to binding enthalpy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
